molecular formula C11H15F2N5 B11745688 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine CAS No. 1855949-63-1

1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11745688
CAS No.: 1855949-63-1
M. Wt: 255.27 g/mol
InChI Key: AMXBLJBZNKGOFI-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a compound that features a difluoromethyl group attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the compound, making it a valuable target for research and development.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common method involves the difluoromethylation of a pyrazole precursor via a radical process . This process can be catalyzed by various reagents and conditions, such as the use of difluoromethylating agents in the presence of a radical initiator. The specific synthetic routes and reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This can include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkyl-substituted products.

Scientific Research Applications

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its difluoromethyl group can enhance binding affinity and selectivity.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It can be investigated for its effects on various diseases and conditions, including cancer, inflammation, and infectious diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with improved properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine: This compound features a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can affect the compound’s reactivity, stability, and biological activity.

    1-(Chloromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine: The presence of a chloromethyl group can lead to different chemical and biological properties compared to the difluoromethyl group.

    1-(Methyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine: This compound lacks the fluorine atoms, which can result in reduced biological activity and metabolic stability.

The uniqueness of this compound lies in its difluoromethyl group, which can enhance its properties and make it a valuable compound for various applications.

Properties

CAS No.

1855949-63-1

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-8(2)18-7-9(6-15-18)5-14-10-3-4-17(16-10)11(12)13/h3-4,6-8,11H,5H2,1-2H3,(H,14,16)

InChI Key

AMXBLJBZNKGOFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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